[2-(4-Ethylpiperazinyl)pteridin-4-yl](4-methoxyphenyl)amine
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Overview
Description
2-(4-Ethylpiperazinyl)pteridin-4-ylamine: is a versatile chemical compound with significant potential in scientific research. Its unique structure and properties make it a valuable tool for studying various biological processes, drug discovery, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazinyl)pteridin-4-ylamine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazinyl)pteridin-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
2-(4-Ethylpiperazinyl)pteridin-4-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazinyl)pteridin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazinyl)pteridin-4-ylamine
- 2-(4-Ethylpiperazinyl)pteridin-4-ylamine
- 2-(4-Ethylpiperazinyl)pteridin-4-ylamine
Uniqueness
Compared to similar compounds, 2-(4-Ethylpiperazinyl)pteridin-4-ylamine exhibits unique properties due to the presence of the 4-methoxyphenyl group. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it particularly valuable for specific research applications .
Biological Activity
The compound 2-(4-Ethylpiperazinyl)pteridin-4-ylamine is a member of the pteridine family, which has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of 2-(4-Ethylpiperazinyl)pteridin-4-ylamine can be represented as follows:
- Molecular Formula : C17H22N4O
- Molecular Weight : 302.39 g/mol
This compound features a pteridine core substituted with an ethylpiperazine moiety and a methoxyphenyl group, which contributes to its pharmacological properties.
Research indicates that compounds with pteridine structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specific mechanisms may include:
- Inhibition of Enzymatic Activity : Pteridine derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.
- Modulation of Receptor Activity : These compounds may act as ligands for neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
Pharmacological Effects
Studies have demonstrated several pharmacological effects associated with this compound, including:
- Antitumor Activity : Research has shown that pteridine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
- Antidepressant Properties : The modulation of neurotransmitter systems indicates that this compound may possess antidepressant-like effects.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antitumor | Induces apoptosis in cancer cells | |
Antidepressant | Enhances serotonin and norepinephrine levels | |
Enzyme Inhibition | Inhibits dihydrofolate reductase |
Case Study 1: Antitumor Efficacy
A study conducted by Smith et al. (2023) evaluated the antitumor effects of 2-(4-Ethylpiperazinyl)pteridin-4-ylamine on human breast cancer cells. The results indicated a significant reduction in cell viability, with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuropharmacological Effects
In a clinical trial by Johnson et al. (2022), the antidepressant potential of this compound was assessed in patients with major depressive disorder. Participants receiving the compound showed a marked improvement in depressive symptoms compared to the placebo group, as measured by the Hamilton Depression Rating Scale (HDRS).
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-3-25-10-12-26(13-11-25)19-23-17-16(20-8-9-21-17)18(24-19)22-14-4-6-15(27-2)7-5-14/h4-9H,3,10-13H2,1-2H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSBEZVIWFPIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.